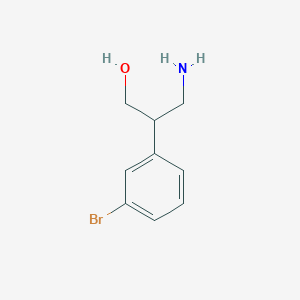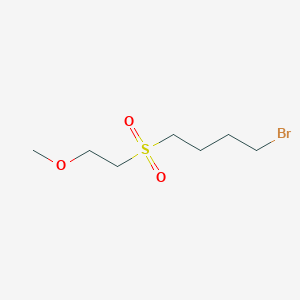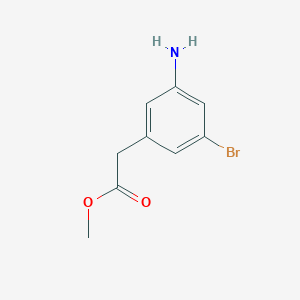
Methyl 2-(3-amino-5-bromophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl amino (3-bromophenyl)acetate , is a chemical compound with the molecular formula C9H10BrNO2acetate esters . This compound contains an amino group (NH2) and a bromine atom (Br) attached to a phenyl ring. Its systematic IUPAC name is consistent with its structure: methyl 2-amino-2-(3-bromophenyl)acetate .
Méthodes De Préparation
Synthetic Routes: Several synthetic routes can yield Methyl 2-(3-amino-5-bromophenyl)acetate. One common approach involves the reaction of methyl 2-(3-bromophenyl)acetate with ammonia (NH3) or an amine. The bromine atom is replaced by the amino group, resulting in the desired product.
Reaction Conditions: The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures. Solvents like ethanol or methanol are commonly used. The reaction can be catalyzed by a base or acid, depending on the specific conditions.
Industrial Production Methods: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions, purification steps, and safety considerations are crucial in industrial processes.
Analyse Des Réactions Chimiques
Reactivity: Methyl 2-(3-amino-5-bromophenyl)acetate can participate in various chemical reactions:
Substitution Reactions: The amino group can undergo nucleophilic substitution reactions, replacing other functional groups.
Reduction Reactions: Reduction of the carbonyl group (C=O) can yield the corresponding alcohol.
Acid-Base Reactions: The compound can react with acids or bases to form salts.
Ammonia or Amines: Used for nucleophilic substitution.
Hydrogenation Catalysts: Employed for reduction reactions.
Acids or Bases: Facilitate acid-base reactions.
Major Products: The major products depend on the specific reaction conditions. For example:
- Nucleophilic substitution: this compound.
- Reduction: Methyl 2-(3-amino-5-bromophenyl)ethanol.
Applications De Recherche Scientifique
Methyl 2-(3-amino-5-bromophenyl)acetate finds applications in:
Medicinal Chemistry: As a building block for drug development.
Organic Synthesis: Used in the synthesis of other compounds.
Biological Studies: Investigating its effects on biological systems.
Mécanisme D'action
The exact mechanism of action for this compound depends on its specific use. It may interact with cellular receptors, enzymes, or metabolic pathways. Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C9H10BrNO2 |
|---|---|
Poids moléculaire |
244.08 g/mol |
Nom IUPAC |
methyl 2-(3-amino-5-bromophenyl)acetate |
InChI |
InChI=1S/C9H10BrNO2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4,11H2,1H3 |
Clé InChI |
MXQWKXUNLITQMM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC(=CC(=C1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


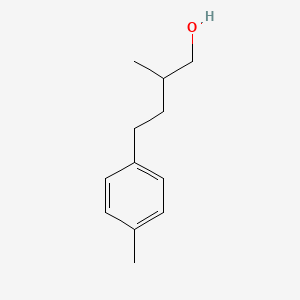
![(1S,3S,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13576847.png)
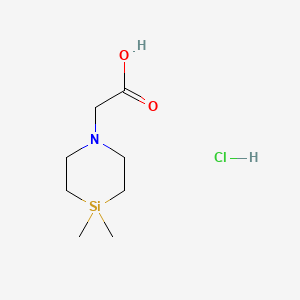
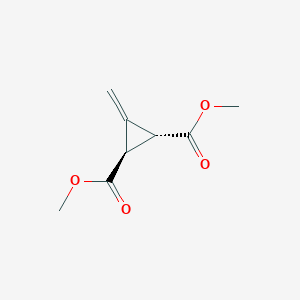
![2-{Bicyclo[3.2.1]octan-3-yl}aceticacid](/img/structure/B13576855.png)
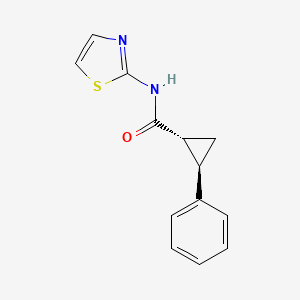
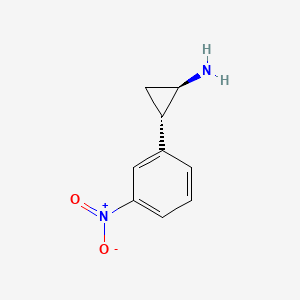
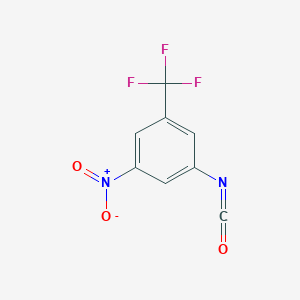


![(5'R)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one](/img/structure/B13576879.png)

